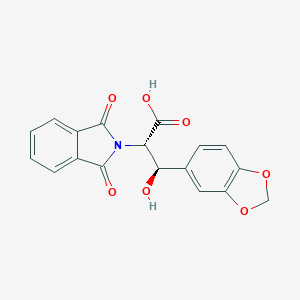

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is an intermediate in the preparation of labelled DL-threo-Droxidopa, an antiparkinsonian agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves multiple steps. The compound is typically synthesized through the reaction of 1,3-Benzodioxole with phthalimide and DL-threo-Droxidopa under controlled conditions. The reaction conditions often include the use of solvents such as chloroform and ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods involve strict process parameter control and quality assurance measures to meet the needs of global customers.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used for further research and applications.

Applications De Recherche Scientifique

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa has a wide range of scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

Medicine: Acts as an intermediate in the preparation of antiparkinsonian agents.

Industry: Utilized as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Mécanisme D'action

The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and receptors involved in metabolic and neurological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the dopaminergic system, which is crucial for its antiparkinsonian effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

- This compound- [13C2,15N]

Uniqueness

This compound stands out due to its specific structure and the presence of stable isotopes, which make it valuable for metabolic research and environmental studies. Its role as an intermediate in the synthesis of antiparkinsonian agents further highlights its significance in medicinal chemistry.

Activité Biologique

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemically modified form of DL-threo-Droxidopa, primarily known for its application in treating neurogenic orthostatic hypotension and as a precursor to norepinephrine. This compound has garnered attention due to its potential therapeutic effects and mechanisms of action in various biological systems.

The molecular formula for this compound is C16H13NO7. Its structure includes a benzodioxole moiety and a phthalimido group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO7 |

| Molecular Weight | 303.28 g/mol |

| IUPAC Name | (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

The biological activity of this compound involves several mechanisms:

- Norepinephrine Precursor : It acts as a precursor to norepinephrine, which is crucial for regulating blood pressure and other autonomic functions.

- Receptor Interaction : The compound binds to adrenergic receptors, enhancing sympathetic nervous system activity and improving blood pressure regulation in patients with autonomic dysfunction .

- Metabolic Pathways : Studies indicate that it influences metabolic pathways by modulating enzyme activities related to catecholamine synthesis.

Biological Activity Studies

Research exploring the biological activity of this compound has yielded significant findings:

Clinical Trials

A randomized double-blind placebo-controlled trial investigated the effects of DL-DOPS (the active form) on patients with neurogenic orthostatic hypotension. The results indicated:

- Blood Pressure Improvement : Significant increases in both supine and upright systolic blood pressure were observed (p<0.001) after administration .

- Norepinephrine Levels : There was a marked increase in plasma norepinephrine levels post-treatment (p<0.0001), suggesting enhanced sympathetic activity .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Patient A : A 65-year-old male with Parkinson's disease experienced improved orthostatic tolerance and reduced dizziness after treatment with DL-DOPS.

- Patient B : A 72-year-old female with multiple system atrophy reported enhanced quality of life and increased daily activities following therapy with this compound.

Comparative Analysis

Comparing this compound to similar compounds reveals its unique properties:

| Compound | Key Features |

|---|---|

| DL-threo-Droxidopa | Direct norepinephrine precursor; lacks phthalimido group |

| This compound | Enhanced receptor binding; improved pharmacokinetics |

| Droxidopa (unmodified) | Less potent; limited bioavailability |

Propriétés

IUPAC Name |

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.